2-(6-Chloropyridazin-3-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-2-1-5(3-4-8)9-10-6/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJOVPWSWNKGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 6 Chloropyridazin 3 Yl Acetonitrile
Strategies for Pyridazine (B1198779) Core Construction and Functionalization
The formation of the central pyridazine heterocycle is a critical first step. This can be achieved either by building the ring from acyclic precursors or by modifying an existing pyridazine scaffold.
Pyridazine rings are commonly synthesized through condensation reactions between 1,4-dicarbonyl compounds or their equivalents and hydrazine (B178648) derivatives. organic-chemistry.org A prevalent method involves the reaction of maleic hydrazide with a chlorinating agent like phosphorus oxychloride to form 3,6-dichloropyridazine (B152260), a key precursor. chemicalbook.com
Other cyclization strategies include:
Aza-Diels-Alder Reactions: Inverse electron demand Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers can produce functionalized pyridazines with high regioselectivity. organic-chemistry.org Similarly, the reaction of 1,2,3-triazines with 1-propynylamines yields 6-aryl-pyridazin-3-amines. organic-chemistry.org
From Hydrazones: The cyclization of β,γ-unsaturated hydrazones, promoted by copper catalysts, provides an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org
From Diazo Compounds: A method has been developed for synthesizing isochromeno[4,3-c]pyridazines through the intermolecular functionalization of a diazo group, followed by a base-promoted cyclization. researchgate.net
The following table summarizes various cyclization approaches to pyridazine cores.
| Starting Materials | Reagents/Conditions | Product Type |
| Maleic hydrazide | Phosphorus oxychloride (POCl₃), 80 °C | 3,6-Dichloropyridazine |
| 3-Monosubstituted s-tetrazine, Silyl enol ether | Lewis acid | Functionalized pyridazines |
| β,γ-Unsaturated hydrazones | Cu(II) catalyst, AcOH | Pyridazines |
| Dihalohydrazones, Electron-rich olefins | Hünig's base, then aromatization | Substituted pyridazines |
A more common and direct route to the target compound's backbone involves the functionalization of a pre-existing pyridazine. The compound 3,6-dichloropyridazine is a versatile and widely used starting material for this purpose. jofamericanscience.orgresearchgate.net Its two chlorine atoms have different reactivities, allowing for selective substitution reactions. One of the chloro groups can be selectively replaced by a nucleophile while the other remains, providing a handle for further modifications. jofamericanscience.org
For instance, 3,6-dichloropyridazine can react with various nucleophiles such as amines, thiols, and alkoxides to create monosubstituted products. jofamericanscience.orgresearchgate.net This selective reactivity is fundamental for introducing the acetonitrile (B52724) group at the desired position while retaining the chlorine atom at the other. Metalation of 3,6-dichloropyridazine followed by reactions with electrophiles is another strategy to introduce substituents onto the ring. researchgate.net
Introduction of the Acetonitrile Moiety
Once a suitable chloropyridazine precursor is obtained (typically 3,6-dichloropyridazine), the next key step is the introduction of the cyanomethyl (-CH₂CN) group.
Direct cyanomethylation involves the reaction of a pyridazine derivative with a reagent that directly provides the -CH₂CN group. While less common for this specific scaffold, related reactions on other heterocyclic systems, such as pyridine (B92270) N-oxides, can install a cyano group through activation and reaction with cyanide sources. nih.gov This type of transformation on a pre-functionalized pyridazine could be a potential, though not widely documented, route.
The most established method for introducing the acetonitrile group onto the 3-position of the pyridazine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of one of the chlorine atoms of 3,6-dichloropyridazine by the carbanion of an acetonitrile derivative. researchgate.net
In this reaction, a strong base is used to deprotonate the α-carbon of a substituted or unsubstituted acetonitrile, creating a nucleophilic carbanion. This carbanion then attacks the electron-deficient carbon atom at position 3 of the 3,6-dichloropyridazine ring, displacing the chloride ion. The selectivity of the reaction, favoring substitution at one position over the other, is a key aspect of this synthesis.
The following table details examples of this nucleophilic substitution.
| Pyridazine Precursor | Acetonitrile Derivative | Base/Conditions | Product |
| 3,6-Dichloropyridazine | Phenylacetonitrile | Sodium hydride (NaH) in DMF | 2-(6-Chloro-3-pyridazinyl)-2-phenylacetonitrile |
| 3,6-Dichloropyridazine | (4-Fluorophenyl)acetonitrile | Not specified | 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile sigmaaldrich.com |
| 3,6-Dichloropyridazine | (o-Tolyl)acetonitrile | Not specified | 2-(6-Chloropyridazin-3-yl)-2-(o-tolyl)acetonitrile chemscene.com |
| 3,6-Dichloropyridazine | (m-Tolyl)acetonitrile | Not specified | 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile molbase.comcymitquimica.com |
Modification of the Chloro-Substituent in 2-(6-Chloropyridazin-3-yl)acetonitrile Precursors
In some synthetic routes, the chloro group itself can be introduced or modified at different stages. For example, a common precursor for 3,6-dichloropyridazine is pyridazine-3,6-diol (the tautomer of maleic hydrazide). chemicalbook.com This diol is converted to the dichloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com
Furthermore, the chloro group on the pyridazine ring can be transformed into other functionalities. For instance, 3,6-dichloropyridazine can be converted to its mono-iodo derivative using hydriodic acid and sodium iodide, which can then undergo further coupling reactions. researchgate.net While the target molecule retains the chloro substituent, these modification reactions highlight the versatility of the halopyridazine scaffold in constructing a diverse range of derivatives. researchgate.net For example, a chloro group can be displaced by various nucleophiles to create libraries of compounds for research purposes. researchgate.net
Multi-component Reaction (MCR) Approaches to Pyridazine Acetonitrile Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby increasing atom economy and reducing waste. nih.gov While specific MCR protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, the synthesis of related pyridazine and nitrile-containing structures can be extrapolated from established MCRs.
One plausible, though hypothetical, approach could be a variation of the Strecker reaction. The classical Strecker synthesis is a three-component reaction involving an aldehyde or ketone, ammonia (B1221849) or a primary amine, and a cyanide source to produce an α-amino nitrile. nih.gov A potential adaptation for a pyridazine acetonitrile might involve a pyridazinyl aldehyde, an amine, and a cyanide source.
Another potential MCR framework is the Ugi or Passerini reaction. nih.gov These isocyanide-based MCRs are powerful tools for creating molecular diversity. nih.gov For instance, a modified Ugi reaction could theoretically involve a pyridazine-based aldehyde or amine, an isocyanide, and a carboxylic acid to build a scaffold that could be later converted to the desired acetonitrile derivative. The development of MCRs for the synthesis of complex molecules is an active area of research, and such strategies offer a promising avenue for the efficient production of pyridazine derivatives. mdpi.com
Catalytic Systems and Reagents in Synthetic Pathways
The synthesis of pyridazine derivatives often relies on specific catalytic systems and reagents to ensure high yield and purity. While direct literature on the catalytic synthesis of this compound is sparse, the synthesis of the structurally related compound 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (B570510) provides valuable insights into relevant catalysts and reagents. google.com
A patented method for synthesizing 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile starts with 3-amino-6-chloropyridazine (B20888). google.com This starting material is first reacted with N,N-dimethylformamide dimethyl acetal (B89532) to form an intermediate. This intermediate is then reacted with bromoacetonitrile (B46782) in the presence of a solvent and a basic solution to yield the final product. google.com
The key reagents and catalysts in this process include:
Starting Material: 3-Amino-6-chloropyridazine
Reagents: N,N-Dimethylformamide dimethyl acetal, Bromoacetonitrile
Solvents: N,N-Dimethylformamide (DMF), Acetonitrile, or Ethanol
Base: Saturated sodium carbonate or sodium bicarbonate solution is used to adjust the pH and facilitate the final reaction step. google.com
The choice of solvent and base is critical for the reaction's success, affecting both the reaction rate and the purity of the resulting product.
Table 1: Reagents and Catalytic Systems for a Related Pyridazine Carbonitrile Synthesis
| Role | Compound Name |
|---|---|
| Starting Material | 3-Amino-6-chloropyridazine |
| Reagent | N,N-Dimethylformamide dimethyl acetal |
| Reagent | Bromoacetonitrile |
| Solvent | N,N-Dimethylformamide (DMF) |
| Solvent | Acetonitrile |
| Solvent | Ethanol |
| Base | Saturated Sodium Carbonate Solution |
| Base | Saturated Sodium Bicarbonate Solution |
Data sourced from a patent for the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, a structurally related compound. google.com
Optimization of Reaction Parameters for Yield and Selectivity Enhancement
Optimizing reaction parameters such as temperature, reaction time, and reactant molar ratios is crucial for maximizing the yield and selectivity of chemical syntheses. The synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile offers a clear example of how these parameters can be fine-tuned. google.com
In one patented procedure, the reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal is carried out at temperatures ranging from 40°C to 100°C for 2 to 8 hours. google.com The subsequent reaction with bromoacetonitrile is conducted at temperatures between 50°C and 160°C for 3 to 15 hours. google.com The final product is obtained after cooling, pH adjustment with an alkali solution, and purification. google.com
Several examples within the patent demonstrate the impact of varying these conditions:
Reacting at 90°C for 10 hours followed by a second step at 120°C for 8 hours in DMF with a saturated sodium carbonate solution resulted in an 80% yield. google.com
A lower temperature of 60°C for both reaction steps (4 hours and 10 hours respectively) in DMF with a saturated sodium bicarbonate solution yielded 83%. google.com
Using acetonitrile as the solvent in the second step at 100°C for 10 hours resulted in a yield of 77.5%. google.com
These examples highlight that a complex interplay of temperature, solvent, and base determines the final yield.
Table 2: Optimization of Reaction Parameters for a Related Pyridazine Carbonitrile Synthesis
| Starting Material (mmol) | Solvent for 2nd Step | Temp (Step 1) | Time (Step 1) | Temp (Step 2) | Time (Step 2) | Base | Final Yield |
|---|---|---|---|---|---|---|---|
| 390 | DMF | 90°C | 10 h | 120°C | 8 h | Sodium Carbonate | 80% |
| 390 | DMF | 60°C | 4 h | 60°C | 10 h | Sodium Bicarbonate | 83% |
| 390 | Acetonitrile | 50°C | 8 h | 100°C | 10 h | Sodium Bicarbonate | 77.5% |
| 390 | DMF | 110°C | 3 h | 80°C | 8 h | Sodium Bicarbonate | Not specified |
Data sourced from a patent for the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, a structurally related compound. google.com
This data suggests that moderate temperatures and the use of DMF as a solvent can lead to higher yields in this specific synthetic pathway. Further systematic optimization would likely involve screening a broader range of catalysts, bases, and temperature profiles.
Chemical Reactivity and Transformation Pathways of 2 6 Chloropyridazin 3 Yl Acetonitrile
Reactions Involving the Acetonitrile (B52724) Functional Group
The acetonitrile group, with its electrophilic carbon atom and acidic α-protons, is a hub for various chemical transformations. libretexts.orgopenstax.org These reactions allow for the extension of the carbon chain and the introduction of new functional groups.
Hydrolysis and Subsequent Derivatization of the Nitrile
The nitrile functional group of 2-(6-Chloropyridazin-3-yl)acetonitrile can be hydrolyzed under either acidic or basic aqueous conditions to yield 2-(6-chloropyridazin-3-yl)acetic acid. openstax.org This reaction typically proceeds through an amide intermediate. libretexts.org
Once formed, the carboxylic acid derivative serves as a versatile intermediate for further functionalization. Derivatization is a common technique used to modify compounds to enhance their properties for analysis or to build more complex molecules. greyhoundchrom.comactascientific.com For instance, the carboxylic acid can be converted into a variety of other functional groups, including esters, amides, and acid halides, using standard synthetic methodologies. A simple and practical derivatization procedure involves reacting the carboxylic acid with reagents like 2-picolylamine (PA) in the presence of coupling agents such as 2,2'-dipyridyl disulfide and triphenylphosphine (B44618). nih.gov This process can significantly increase detection responses in analytical techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov
Nucleophilic Additions to the Nitrile Carbon (e.g., Grignard Reagents)
The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.orgopenstax.org This characteristic allows it to react with various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily add to the nitrile carbon. openstax.org
The initial reaction between this compound and a Grignard reagent forms an intermediate imine anion upon nucleophilic attack. openstax.org Subsequent hydrolysis of this intermediate in an aqueous workup step yields a ketone. This two-step process provides an effective method for the synthesis of various ketones bearing the 6-chloropyridazine moiety.
Cycloaddition Reactions Involving the Nitrile Moiety
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The nitrile group can, in principle, participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. nih.gov For example, the Huisgen [3+2] dipolar cycloaddition involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle. nih.gov While this is a known reaction class for nitriles, specific examples involving this compound participating directly through its nitrile moiety in such cycloadditions are not extensively documented in the reviewed literature. Further research would be needed to explore the viability and scope of this transformation pathway for this particular substrate.
Intermolecular C–H Amination with Acetonitrile as a Nitrogen Source
Intermolecular C–H amination is a modern synthetic strategy for the formation of C-N bonds. While organic azides are often pursued as nitrogen sources for such reactions, the direct use of a nitrile group from a molecule like this compound to provide the nitrogen atom for an intermolecular C-H amination is not a conventional or widely reported transformation. nih.gov Typically, C-H amination reactions involve a catalyst that activates a C-H bond and an external nitrogen source, such as a sulfamate (B1201201) or an azide, to form the new C-N bond. nih.govrsc.org The application of the acetonitrile nitrogen in this context remains a novel area for investigation.
Transformations at the 6-Chloro-Pyridazine Position
The pyridazine (B1198779) ring is an electron-deficient heterocycle, a characteristic that is further enhanced by the presence of the two nitrogen atoms. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing a good leaving group like chlorine.
Nucleophilic Aromatic Substitution (SNAr) with Diverse Nucleophiles
The chlorine atom at the C6 position of this compound is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazine ring's nitrogen atoms stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thus facilitating the substitution. libretexts.orgopenstax.org This reaction is a cornerstone for functionalizing the pyridazine core.
The SNAr mechanism involves two main steps:
Addition: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate. libretexts.orglibretexts.org
Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring. libretexts.org
A wide variety of nucleophiles can be employed in this reaction, leading to a diverse set of substituted pyridazine derivatives. The reactivity in SNAr reactions is significantly influenced by the nature of the nucleophile and the reaction conditions, which can include the choice of solvent, base, and temperature. nih.govacsgcipr.org For heteroaryl chlorides, reactions with amines in water with a base like potassium fluoride (B91410) (KF) have proven to be facile and environmentally favorable alternatives to palladium-catalyzed couplings. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on the 6-Chloropyridazine Ring This table presents potential SNAr products based on established reactivity patterns of 6-chloropyridazines with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Reagent Example | Resulting Functional Group at C6 |
|---|---|---|---|
| Oxygen Nucleophiles | Alkoxide | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) |
| Phenoxide | Sodium Phenoxide (NaOPh) | Phenoxy (-OPh) | |
| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxy (-OH) | |
| Nitrogen Nucleophiles | Primary Amine | Aniline (PhNH₂) | Anilino (-NHPh) |
| Secondary Amine | Morpholine | Morpholinyl | |
| Azide | Sodium Azide (NaN₃) | Azido (-N₃) | |
| Sulfur Nucleophiles | Thiolate | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) |
| Bisulfide | Sodium Bisulfide (NaSH) | Thiol (-SH) |
Regioselectivity and Mechanistic Insights into SNAr Reactions
Nucleophilic attack on the 6-chloropyridazine ring occurs with high regioselectivity at the C6 position. The two ring nitrogen atoms exert a strong electron-withdrawing inductive effect, which significantly lowers the electron density at the adjacent carbon atoms (C3 and C6), making them electrophilic. The cyanomethyl substituent at the C3 position further activates the ring towards nucleophilic attack.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile attacks the C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridazine ring and onto the nitrile group. In the second, faster step, the chloride ion is expelled, and the aromaticity of the pyridazine ring is restored to yield the substituted product.
Reactivity of the Pyridazine Ring System
Beyond the reactivity imparted by its substituents, the pyridazine ring itself possesses inherent chemical properties that can be exploited in synthesis.
Electrophilic Substitution on the Pyridazine Core (if applicable)
The pyridazine ring is a π-deficient heteroaromatic system. The presence of two electronegative nitrogen atoms significantly deactivates the ring towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions. researchgate.net The lone pairs on the nitrogen atoms are also basic and will preferentially react with electrophiles or Lewis acids, leading to the formation of pyridazinium salts, which are even more deactivated towards EAS. Consequently, electrophilic substitution directly on the carbon atoms of the pyridazine core of this compound is generally not a feasible transformation under standard conditions. researchgate.net
Ring-Opening and Rearrangement Processes of the Pyridazine Moiety
While the pyridazine ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific, often forcing, conditions. For example, photochemical irradiation of certain pyridazine N-oxides can induce ring-opening to form 1H-pyrazoles. nih.gov Reductive conditions can sometimes lead to cleavage of the N-N bond. However, for this compound itself, there is limited specific information in the literature detailing ring-opening or rearrangement processes under common laboratory conditions. Such transformations are not considered a general feature of its reactivity profile.
Stereochemical Control and Selectivity in Transformations of this compound
The molecular structure of this compound possesses a key feature that makes it a candidate for stereoselective transformations: a prochiral center. The methylene (B1212753) bridge (-CH2-) located at the alpha position to both the electron-withdrawing pyridazine ring and the nitrile group contains two protons that are chemically equivalent but occupy different spatial positions. The acidity of these protons makes this carbon atom susceptible to deprotonation, forming a stabilized carbanion.
The subsequent reaction of this planar carbanion with an electrophile can, in principle, lead to the formation of a new stereocenter. If this transformation is conducted using chiral reagents, catalysts, or auxiliaries, it is possible to control the three-dimensional arrangement of the new substituent, leading to an excess of one enantiomer or diastereomer over the other. Potential asymmetric transformations could include alkylations, aldol (B89426) reactions, or Michael additions at this α-carbon.
However, a comprehensive review of current scientific literature and chemical databases indicates a notable absence of specific studies focused on the stereochemical control and selectivity of reactions involving this compound. While general methodologies for the asymmetric alkylation of activated acetonitriles are well-established, particularly through techniques like chiral phase-transfer catalysis, their direct application to this specific pyridazine substrate, along with detailed findings on reaction conditions, catalyst performance, and achievable levels of enantiomeric or diastereomeric excess, have not been reported.
Consequently, there is no available research data to populate tables on specific catalysts, reaction yields, or selectivity (e.g., enantiomeric excess or diastereomeric ratio) for the asymmetric transformation of this compound. The development of stereoselective functionalization pathways for this compound represents an unexplored area of research with potential for the synthesis of novel, chirally-pure molecules for various applications in medicinal and materials chemistry.
Advanced Spectroscopic and Structural Elucidation of 2 6 Chloropyridazin 3 Yl Acetonitrile
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. For 2-(6-Chloropyridazin-3-yl)acetonitrile, the molecular formula is C₆H₄ClN₃. HRMS analysis would provide an experimental mass-to-charge ratio (m/z) that corresponds to the theoretical exact mass of the molecular ion.
The theoretical monoisotopic mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N). Any deviation between the measured mass and the calculated mass is typically in the range of parts per million (ppm), which provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Table 1: Theoretical Mass Data for this compound
| Molecular Formula | Isotope | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₆H₄ClN₃ | ³⁵Cl | 153.01447 |
| ³⁷Cl | 155.01152 |
The presence of chlorine is readily identified by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
For this compound, the ¹H NMR spectrum is expected to show three distinct signals:
Two doublets in the aromatic region, corresponding to the two protons on the pyridazine (B1198779) ring. These protons form an AX spin system due to coupling with each other.
A singlet in the aliphatic region, corresponding to the two protons of the methylene (B1212753) (-CH₂) group.
The ¹³C NMR spectrum would complement this by showing signals for each of the six unique carbon atoms: four from the pyridazine ring, one from the methylene group, and one from the nitrile group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| H4/H5 | ~7.6 - 8.0 | - | Two doublets, AX system. |
| -CH₂- | ~4.0 - 4.2 | ~25 - 30 | Singlet. |
| C3 | - | ~150 - 155 | Attached to CH₂ group. |
| C4/C5 | - | ~125 - 135 | Protonated ring carbons. |
| C6 | - | ~158 - 162 | Attached to Chlorine. |
| -C≡N | - | ~115 - 120 | Nitrile carbon. |
Note: Predicted values are estimates based on general principles and data for related structures. researchgate.netorganicchemistrydata.org
While 1D NMR provides primary structural information, 2D NMR experiments are crucial for unambiguous signal assignment. science.gov
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, a cross-peak would be observed between the two pyridazine ring protons, confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals of the pyridazine protons and the methylene protons to their corresponding ¹³C signals. youtube.comnih.gov
From the methylene (-CH₂) protons to the C3, C4, and nitrile (-CN) carbons.
From the H4 proton to the C3, C5, and C6 carbons.
From the H5 proton to the C3, C4, and C6 carbons. These correlations piece together the acetonitrile (B52724) side chain and the pyridazine ring, confirming the substitution pattern. researchgate.net
NMR spectroscopy is a powerful tool for studying the three-dimensional structure and dynamics of molecules in solution. nih.gov For this compound, the primary conformational freedom is the rotation around the single bond connecting the methylene group to the pyridazine ring.
The Nuclear Overhauser Effect (NOE), observed in experiments like ROESY, can detect through-space proximity between protons. nih.gov An NOE between the methylene protons and the H4 proton on the pyridazine ring would provide evidence for the preferred rotational conformation of the molecule in solution. Furthermore, detailed analysis of long-range coupling constants can provide insights into dihedral angles, although this is more commonly applied in more complex or rigid systems. mdpi.com
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studiesresearchgate.net
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide a "fingerprint" of the compound and are excellent for identifying specific functional groups.
For this compound, the most characteristic absorption would be from the nitrile group.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3150 | Medium |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |
| Nitrile (C≡N) | Stretching | 2240 - 2260 | Medium, Sharp (IR); Strong (Raman) |
| Pyridazine Ring (C=C, C=N) | Stretching | 1400 - 1600 | Strong |
| C-Cl | Stretching | 600 - 800 | Strong |
Note: Values are based on typical ranges for these functional groups and data from related chloropyridazine compounds. researchgate.netuchicago.edu
The nitrile stretch is particularly diagnostic. The various C=C and C=N stretches within the pyridazine ring, along with C-H bending vibrations, contribute to the complex fingerprint region of the spectrum. researchgate.net
Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecturenih.govmdpi.com
The most unambiguous method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. mdpi.com If a suitable single crystal of this compound can be grown, this technique can provide precise coordinates for every atom in the molecule (excluding hydrogens, which are often difficult to locate).
This analysis would definitively confirm:
The planarity of the pyridazine ring.
Precise bond lengths (e.g., C-Cl, C=N, C-C, C≡N) and bond angles.
The conformation of the molecule in the solid state.
The arrangement of molecules within the crystal lattice, revealing any significant intermolecular interactions such as π-π stacking or halogen bonding. chemscene.com
Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC)bldpharm.combldpharm.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and the purity assessment of organic compounds. farmaciajournal.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be most common.
A typical HPLC method for analysis would involve:
Column: A stationary phase like C18 or C8.
Mobile Phase: A gradient mixture of an aqueous solvent (often water with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. mdpi.comnih.gov
Detection: A UV-Vis detector set to a wavelength where the pyridazine chromophore has strong absorbance (likely in the 250-280 nm range).
Purity Assessment: The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A validated method with standards can provide quantitative purity with high accuracy and precision. mdpi.com
Computational and Theoretical Investigations on 2 6 Chloropyridazin 3 Yl Acetonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules. For 2-(6-Chloropyridazin-3-yl)acetonitrile, DFT calculations, typically employing a functional such as B3LYP combined with a basis set like 6-31G+(d,p), would be used to determine the optimized molecular geometry and various electronic properties. These calculations provide fundamental insights into the molecule's behavior at an electronic level, forming the basis for understanding its stability, reactivity, and spectroscopic characteristics.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting a molecule's reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be distributed over the electron-rich pyridazine (B1198779) ring, while the LUMO would likely be centered on the electron-deficient regions, including the carbon atoms attached to the electronegative chlorine and nitrogen atoms. The charge transfer that can occur within the molecule, indicated by the HOMO and LUMO distributions, is fundamental to its potential biological and chemical activity.
Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity profile.
Illustrative Global Reactivity Descriptors Note: The following data is illustrative to demonstrate the typical output of DFT calculations and is not derived from actual experimental studies on this specific molecule.
| Parameter | Formula | Illustrative Value (eV) |
|---|---|---|
| HOMO Energy (EHOMO) | - | -7.50 |
| LUMO Energy (ELUMO) | - | -1.80 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.70 |
| Ionization Potential (I) | -EHOMO | 7.50 |
| Electron Affinity (A) | -ELUMO | 1.80 |
| Chemical Hardness (η) | (I - A) / 2 | 2.85 |
| Chemical Softness (S) | 1 / (2η) | 0.175 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.65 |
| Electrophilicity Index (ω) | μ2 / (2η) | 3.79 |
Electrostatic Potential Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Red regions indicate negative electrostatic potential, associated with high electron density and favorable sites for electrophilic attack, while blue regions denote positive potential, indicating electron-poor areas susceptible to nucleophilic attack.
In this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the nitrogen atoms of the pyridazine ring and the nitrogen of the nitrile group due to the lone pairs of electrons. Conversely, the hydrogen atoms of the methylene (B1212753) bridge and regions near the chlorine atom would likely exhibit positive potential (blue), identifying them as potential sites for nucleophilic interaction.
Conformational Analysis and Energy Landscape Mapping
The flexibility of this compound arises from the rotation around the single bond connecting the pyridazine ring and the acetonitrile (B52724) moiety. A conformational analysis is essential to identify the most stable three-dimensional structure (conformer) and to understand the energy barriers between different rotational states.
Using DFT methods, a potential energy surface scan can be performed by systematically rotating the dihedral angle defined by C(ring)-C(ring)-C(methylene)-C(nitrile). By calculating the relative energy at each step of rotation, an energy landscape map can be generated. This map reveals the global minimum energy conformer, which is the most populated state under equilibrium conditions, as well as any local minima and the transition states that separate them. Such analysis is critical, as the specific conformation of a molecule can significantly influence its interaction with biological targets or other molecules.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Surface Adsorption
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of molecular vibrations, conformational changes, and intermolecular interactions.
For this compound, MD simulations could be employed to study its behavior in a solvent, such as water or acetonitrile, to understand solvation effects and intermolecular hydrogen bonding. Furthermore, simulations could model the adsorption and orientation of the molecule on a material surface, which is crucial for applications in materials science or catalysis. These simulations rely on a force field, a set of parameters that defines the potential energy of the system, to describe the interactions between atoms.
Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic properties, which can then be validated against experimental measurements. DFT calculations can be used to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated spectrum provides a theoretical fingerprint of the molecule, where specific peaks can be assigned to the vibrational modes of its functional groups (e.g., C≡N stretch, C-Cl stretch, pyridazine ring modes).
Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, yielding theoretical UV-Vis absorption spectra, including maximum absorption wavelengths (λmax) and oscillator strengths. Comparing these theoretical spectra with experimental data serves as a crucial validation of the chosen computational method and provides a more profound understanding of the molecule's structure.
Illustrative Comparison of Calculated and Experimental Vibrational Frequencies Note: The following data is hypothetical and for illustrative purposes only.
| Vibrational Mode Assignment | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |
|---|---|---|
| C-H stretch (CH2) | 2950 | 2945 |
| C≡N stretch (nitrile) | 2255 | 2250 |
| C=N stretch (ring) | 1580 | 1575 |
| C-Cl stretch | 780 | 775 |
Mechanistic Modeling of Reaction Pathways and Transition State Analysis
Theoretical modeling is an invaluable tool for elucidating chemical reaction mechanisms. For this compound, a key reaction of interest is the nucleophilic aromatic substitution of the chlorine atom. DFT calculations can be used to model the entire reaction pathway.
This process involves identifying and calculating the energies of the reactants, any intermediates (such as a Meisenheimer complex), and the final products. Crucially, the geometry and energy of the transition state—the highest energy point along the reaction coordinate—can be determined. The energy difference between the reactants and the transition state gives the activation energy (Ea) for the reaction, which is a key determinant of the reaction rate. This type of analysis helps in understanding why a reaction proceeds through a particular pathway and can be used to predict the reactivity of the compound with various nucleophiles.
Quantitative Structure-Property Relationship (QSPR) Studies for Molecular Descriptors and Their Relationships
Quantitative Structure-Property Relationship (QSPR) models are computational and statistical methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. nih.gov These models are pivotal in the early stages of drug discovery and material science, as they allow for the prediction of a molecule's properties even before its synthesis, thereby saving time and resources. nih.govresearchgate.net For this compound, QSPR studies would involve the calculation of various molecular descriptors and correlating them with specific properties of interest.
The fundamental principle of QSPR lies in finding a robust relationship that can be used to predict the properties of new or unmeasured compounds based on their structural features. nih.gov The process typically involves the generation of a dataset of compounds with known properties, calculation of molecular descriptors for each compound, development of a mathematical model using statistical techniques like multiple linear regression (MLR) or artificial neural networks (ANN), and finally, validation of the model's predictive power. nih.govresearchgate.net
In the context of pyridazine derivatives, QSPR studies have been successfully applied to predict various properties, such as corrosion inhibition efficiency. researchgate.net Such studies highlight the importance of specific molecular descriptors in determining the compound's behavior.
Detailed Research Findings
While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, research on related pyridazine derivatives provides a strong basis for understanding the key molecular descriptors and their likely influence on the compound's properties. researchgate.netnih.gov
A hypothetical QSPR study on this compound would likely involve the calculation of descriptors such as:
E_HOMO (Highest Occupied Molecular Orbital Energy): This descriptor relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest a greater tendency for electron donation. researchgate.net
E_LUMO (Lowest Unoccupied Molecular Orbital Energy): This descriptor indicates the molecule's ability to accept electrons. Lower E_LUMO values are associated with a greater capacity for electron acceptance. researchgate.net
Energy Gap (ΔE): The difference between E_LUMO and E_HOMO, this descriptor is a measure of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity.
Hardness (η) and Softness (σ): These are global reactivity descriptors derived from E_HOMO and E_LUMO. Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. researchgate.net
Electronegativity (χ): This descriptor measures the power of an atom or group of atoms to attract electrons towards itself. researchgate.net
Fraction of Electrons Transferred (ΔN): This value indicates the tendency of a molecule to transfer electrons to another species. researchgate.net
Electrophilicity Index (ω): This descriptor measures the propensity of a species to accept electrons. mdpi.com
Log P (Logarithm of the Partition Coefficient): This is a measure of the lipophilicity of a compound, which is crucial for its pharmacokinetic properties. researchgate.net
The following interactive data table presents hypothetical calculated molecular descriptors for this compound, based on values reported for similar pyridazine derivatives in QSPR studies. researchgate.net
| Molecular Descriptor | Symbol | Hypothetical Value | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | E_HOMO | -7.5 eV | Electron donating ability |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.2 eV | Electron accepting ability |
| Energy Gap | ΔE | 6.3 eV | Chemical reactivity and stability |
| Dipole Moment | μ | 3.5 D | Molecular polarity |
| Hardness | η | 3.15 eV | Resistance to change in electron distribution |
| Softness | σ | 0.317 eV⁻¹ | Reciprocal of hardness |
| Electronegativity | χ | 4.35 eV | Electron attracting power |
| Electrophilicity Index | ω | 2.99 eV | Propensity to accept electrons |
| Log P | Log P | 1.8 | Lipophilicity |
The relationships derived from these descriptors in a QSPR model could predict various properties. For instance, a model might show that an increase in the E_HOMO value and a decrease in the energy gap correlate with higher biological activity or a specific interaction with a target protein. Similarly, the dipole moment and Log P would be critical in predicting the compound's solubility and ability to cross biological membranes.
Applications of 2 6 Chloropyridazin 3 Yl Acetonitrile in Non Biological Research and Development
Role as a Versatile Synthetic Building Block for Complex Organic Molecules
2-(6-Chloropyridazin-3-yl)acetonitrile is a highly valued intermediate in organic synthesis due to its bifunctional nature. The presence of both a chloro substituent on the pyridazine (B1198779) ring and a reactive acetonitrile (B52724) moiety allows for a wide range of chemical transformations. researchgate.netmdpi.com Organic chemists utilize this compound as a foundational element for constructing more intricate molecular frameworks. The acetonitrile group, with its acidic methylene (B1212753) protons and the triple-bonded carbon-nitrogen, can participate in various classical and modern synthetic reactions, including cyanomethylation and cyclization reactions. mdpi.comsci-hub.se
The chloro atom on the pyridazine ring serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of a diverse array of functional groups. This dual reactivity makes this compound a key component in the multi-step synthesis of complex target molecules. Its utility is further underscored by its role as a precursor in the generation of a variety of heterocyclic compounds, which are pivotal in both medicinal chemistry and materials science. mdpi.comresearchgate.net
Precursor for the Synthesis of Novel Heterocyclic Ring Systems (e.g., Fused Pyridazines)
One of the most significant applications of this compound is as a precursor for the synthesis of novel heterocyclic ring systems, particularly fused pyridazines. The inherent reactivity of the pyridazine ring and the adjacent nitrile group facilitates various cyclization strategies. These reactions lead to the formation of bicyclic and polycyclic systems with unique electronic and structural properties.
A notable example is the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (B570510). A patented method describes a multi-step process starting from 3-amino-6-chloropyridazine (B20888), which is first reacted with N,N-dimethylformamide dimethyl acetal (B89532). The resulting intermediate is then treated with bromoacetonitrile (B46782), leading to cyclization and the formation of the fused imidazo[1,2-b]pyridazine (B131497) ring system. This process highlights a practical route to valuable heterocyclic scaffolds.
Furthermore, the literature describes various synthetic pathways to construct pyrido[3,4-c]pyridazines and their derivatives, starting from pyridazine precursors. mdpi.comresearchgate.net These methods often involve cyclization reactions that capitalize on the reactivity of substituents on the pyridazine core. While not always starting directly from this compound, these syntheses illustrate the general strategies that can be adapted for its use in creating diverse fused heterocyclic systems. For instance, the reaction of pyridazine derivatives with malononitrile (B47326) is a common method to build fused rings. uminho.ptresearchgate.net
| Fused Heterocycle System | Starting Material (Illustrative) | Key Reaction Type |
| Imidazo[1,2-b]pyridazines | 3-Amino-6-chloropyridazine and bromoacetonitrile | Cyclocondensation |
| Pyrido[3,2-c]pyridazines | Arylhydrazonomalononitriles and malononitrile | Cyclocondensation |
| Pyrido[3,4-c]pyridazines | N-protected 3-pyridone-4-acetate and hydrazine (B178648) | Condensation and Oxidation |
| Thiazolyl pyridazines | Phenylazocyanothioacetamide and malononitrile | Cyclization |
Intermediate in the Development of Advanced Organic Materials
The unique electronic properties of the pyridazine ring system make its derivatives, including those synthesized from this compound, attractive candidates for the development of advanced organic materials.
Optoelectronic Materials
While direct research on this compound for optoelectronic applications is not extensively documented in the provided results, the broader class of pyrazine (B50134) and pyridazine-based materials has shown significant promise. Pyrazine-functionalized π-conjugated materials are of considerable interest due to their favorable charge transfer properties, which are essential for applications in solar cells, light-emitting diodes (LEDs), and field-effect transistors. rsc.org The electron-deficient nature of the pyridazine ring can be exploited to tune the electronic properties of conjugated molecules. The incorporation of pyridazine moieties can lead to materials with desirable LUMO levels for efficient electron transport.
Phenothiazine derivatives, another class of optoelectronic materials, have been extensively studied for their unique optical and electronic properties. rsc.org The functionalization of such core structures with pyridazine-containing fragments derived from this compound could potentially lead to novel materials with tailored properties for applications in mechanochromism, aggregation-induced emission, and phosphorescence. rsc.org
Polymeric Architectures
The development of novel polymeric materials with specific functionalities is a constantly evolving field. While direct polymerization of this compound is not a common approach, it can be used to synthesize monomers that are then incorporated into polymer chains. For instance, the chloro group can be substituted to introduce a polymerizable functional group, or the nitrile can be transformed into a reactive moiety suitable for polymerization.
The synthesis of pyridine-grafted copolymers has been reported, where the pyridine (B92270) units contribute to the material's properties, such as antimicrobial activity and fluorescence. mdpi.com A similar strategy could be employed with pyridazine derivatives to create polymers with unique thermal, optical, or biological properties. The incorporation of the polar pyridazine ring could influence the polymer's solubility, thermal stability, and interaction with other molecules. mdpi.com
Functional Dyes
Azo dyes represent a major class of synthetic colorants used in various industries. nih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich species. nih.govresearchgate.net While direct use of this compound in this process is not straightforward due to the lack of a primary amine group, it can serve as a precursor to synthesize the necessary coupling components.
For example, the chloro group on the pyridazine ring can be substituted with an amino group, which can then be diazotized. Alternatively, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a point for further functionalization to create a suitable coupling partner. Azo dyes containing heterocyclic scaffolds often exhibit enhanced properties, and the incorporation of a pyridazine moiety could lead to dyes with novel colors and improved fastness properties. nih.gov
Contributions to Agrochemical Research and Development
The pyridazine scaffold is a well-established pharmacophore in agrochemical research, with many derivatives exhibiting potent herbicidal and insecticidal activities. This compound serves as a valuable starting material for the synthesis of new agrochemical candidates.
Research has shown that pyridazine derivatives can act as potent herbicides by inhibiting phytoene (B131915) desaturase (PDS), a critical enzyme in carotenoid biosynthesis. The disruption of this pathway leads to bleaching of the plant and ultimately death. While not directly synthesized from this compound in the cited study, the development of novel pyridazine herbicides highlights the importance of this heterocyclic core in designing new crop protection agents.
In the realm of insecticides, derivatives containing heterocyclic rings have shown significant efficacy. For instance, diacylhydrazine derivatives incorporating a pyrazole (B372694) scaffold have demonstrated potent insecticidal activities against pests like Plutella xylostella. The synthesis of such complex molecules often relies on versatile building blocks. Similarly, pyridazine derivatives have been investigated for their insecticidal properties. For example, certain 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide (B32628) derivatives have shown high toxicity against the cowpea aphid, Aphis craccivora. researchgate.net
The table below summarizes some research findings on the agrochemical potential of pyridazine derivatives.
| Compound Class | Target Pest/Weed | Efficacy/Activity |
| Pyridazine carboxamide derivatives | Echinochloa crus-galli, Portulaca oleracea | 100% inhibition at 100 µg/mL (pre-emergence) |
| 3-(substituted phenoxy)pyridazine derivatives | Various weeds | Excellent herbicidal activities at doses as low as 7.5 g ha⁻¹ |
| Diacylhydrazine derivatives (with pyrazole) | Plutella xylostella | LC₅₀ values as low as 23.67 mg L⁻¹ |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide | Aphis craccivora | LC₅₀ of 0.192 ppm after 24h |
These examples underscore the potential of this compound as a key starting material for the development of new and effective agrochemicals. The ability to readily modify its structure allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of next-generation crop protection solutions.
Investigation as a Component in Corrosion Inhibition Systems and Surface Chemistry
While the core structure of pyridazine and its derivatives suggests potential for metal coordination and surface interaction, detailed research specifically investigating this compound as a primary agent in corrosion inhibition systems is not extensively documented in publicly available literature. The inherent properties of pyridazine compounds, containing nitrogen atoms with lone pairs of electrons, often make them candidates for forming protective films on metal surfaces. These nitrogen centers can act as adsorption sites, bonding to the metal and creating a barrier that inhibits the corrosive action of aggressive ions.
The nitrile group (-C≡N) can also contribute to the molecule's adsorption characteristics. In principle, the study of such a compound for corrosion inhibition would involve electrochemical and surface analysis techniques. Researchers would typically employ methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the inhibitor's efficiency on various metals, such as mild steel or aluminum, in corrosive media like hydrochloric acid or saline solutions. Surface characterization techniques, including Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS), would be used to analyze the morphology of the protected metal surface and confirm the adsorption of the inhibitor molecule.
Ligand Synthesis for Catalysis and Coordination Chemistry
The compound this compound serves as a valuable precursor and building block in the synthesis of more complex ligands for catalysis and coordination chemistry. The molecule possesses multiple reactive sites—the pyridazine ring nitrogens, the chloro substituent, and the acetonitrile group—that allow for its chemical modification to create sophisticated polydentate ligands.
The nitrogen atoms of the pyridazine ring can coordinate directly with metal ions, a fundamental property for ligand design. Furthermore, the acetonitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to generate new heterocyclic systems. Each of these transformations yields a new derivative with altered coordination properties.
A primary application involves the substitution of the chlorine atom at the 6-position of the pyridazine ring. This is a common strategy in the synthesis of pyridazine-based ligands. Nucleophilic substitution reactions can replace the chloro group with other functional moieties, such as amines, thiols, or phosphines, thereby introducing additional donor atoms and creating bidentate or tridentate ligands. For instance, reaction with a primary amine could yield a ligand capable of N,N'-chelation.
While specific catalytic applications using ligands directly derived from this compound are specialized, the broader class of pyridazine-containing ligands has been explored in various catalytic processes. These include their use in forming transition metal complexes for cross-coupling reactions, oxidation catalysis, and the development of luminescent materials. The structural rigidity and defined bite angle of the pyridazine core can influence the geometry and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity.
Research in this area often focuses on creating novel ligand architectures. The table below lists derivatives of this compound that are commercially available as building blocks, indicating the potential for further synthetic elaboration into complex ligands.
Interactive Table: Derivatives of this compound for Ligand Synthesis
| Compound Name | CAS Number | Molecular Formula | Notes |
| 2-(6-Chloropyridazin-3-yl)-2-(p-tolyl)acetonitrile | 339008-32-1 | C13H10ClN3 | A derivative with a tolyl group, potentially altering steric and electronic properties. bldpharm.com |
| 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile | 339008-33-2 | C13H10ClN3 | Isomeric derivative with a meta-tolyl substituent. bldpharm.com |
| 2-(6-Chloropyridazin-3-yl)-2-(o-tolyl)acetonitrile | 339023-60-8 | C13H10ClN3 | Ortho-substituted isomer, offering different steric hindrance. chemscene.com |
| 2-(4-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile | Not specified | C12H7BrClN3 | Introduces a bromo-phenyl group, useful for further cross-coupling reactions. |
| 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile | Not specified | C12H7ClFN3 | A fluoro-substituted derivative, modifying electronic properties. |
| 2-(6-Chloropyridazin-3-yl)-2-(2-fluorophenyl)acetonitrile | Not specified | C12H7ClFN3 | Isomeric fluoro-substituted derivative. scbt.com |
| 2-(6-Chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile | 209412-09-9 | C12H6Cl3N3 | A di-chlorophenyl derivative, significantly altering the electronic landscape. bldpharm.com |
| 2-(6-Chloro-3-pyridazinyl)-2-(2,6-dichlorophenyl)acetonitrile | 209412-06-6 | C12H6Cl3N3 | Isomer with di-chloro substitution at the 2 and 6 positions of the phenyl ring. echemi.com |
The synthesis of these varied derivatives underscores the utility of the parent compound, this compound, as a foundational element in the construction of ligands with tailored electronic and steric profiles for applications in coordination chemistry and homogeneous catalysis.
Green Chemistry Principles in the Synthesis and Transformations of 2 6 Chloropyridazin 3 Yl Acetonitrile
Implementation of Environmentally Benign Solvents and Solvent-Free Methodologies
The choice of solvent is a cornerstone of green chemistry, as solvents account for a significant portion of the mass and energy consumption in a chemical process and often contribute the most to its environmental footprint. Traditional syntheses of pyridazine (B1198779) derivatives frequently rely on volatile organic compounds (VOCs) like DMF or DMSO. researchgate.net The search for environmentally benign substitutes has gained considerable attention, with water, supercritical fluids, and ionic liquids emerging as leading alternatives. researchgate.netsaudijournals.com
Water is considered an ideal green solvent due to its non-toxicity, abundance, and biodegradability. saudijournals.com While the solubility of nonpolar organic reactants can be a challenge, the use of phase-transfer catalysts or amphiphilic resin-supported catalysts can facilitate reactions in aqueous media. researchgate.net For instance, certain copper-catalyzed cyclization reactions to form pyridazines show different outcomes based on the solvent used; acetonitrile (B52724) may yield 1,6-dihydropyridazines, while acetic acid can lead directly to the pyridazine product. organic-chemistry.org This highlights the potential to steer reaction pathways and reduce workup steps through judicious solvent selection.
Solvent-free, or solid-state, reaction conditions represent another significant green advancement. These reactions can be facilitated by grinding, microwave irradiation, or phase-transfer catalysis (PTC) without a liquid phase. nih.gov A study on the synthesis of new pyridazine-fluorine derivatives demonstrated that PTC conditions, which can be solvent-free, are an environmentally friendly option. nih.gov Such methodologies not only eliminate solvent waste but can also lead to higher yields and shorter reaction times.
A simple, environmentally benign protocol for synthesizing pyridine (B92270) derivatives utilizes diethylamine (B46881) as a catalyst at ambient temperature, showcasing a move towards milder and more economical conditions that reduce energy consumption and hazardous waste. researchgate.net While not specific to 2-(6-chloropyridazin-3-yl)acetonitrile, these approaches are readily adaptable to the synthesis of various pyridazine and pyridine scaffolds.
Development of Sustainable Catalytic Systems (e.g., Chitosan-based catalysts)
The development of heterogeneous, recyclable catalysts is a key principle of green chemistry, aiming to replace toxic and difficult-to-remove homogeneous catalysts. Chitosan (B1678972), a biodegradable polymer derived from shrimp shells, has emerged as a highly effective and sustainable catalyst support for various organic transformations, including the synthesis and modification of pyridazines. mdpi.comresearchgate.net
Research has demonstrated the utility of chitosan-grafted-poly(4-vinylpyridine) (Cs-PVP) copolymers as efficient, heterogeneous basic catalysts. mdpi.comnih.gov These catalysts, often prepared in bead form, can be used for Michael additions and, notably, for the oxidation of methyl groups in methyl pyridazinyl carbonitriles using hydrogen peroxide (H₂O₂), an environmentally benign oxidant. mdpi.comnih.gov The Cs-PVP catalyst can be easily recovered from the reaction mixture and recycled multiple times without a significant drop in its catalytic activity, offering a green alternative to toxic organic bases like piperidine (B6355638) or pyridine. mdpi.comnih.gov
An iron (III) complex supported on a chitosan-g-polyvinyl pyridine matrix (Cs-PVP/Fe) has also been successfully used to catalyze the oxidation of methyl pyridazinyl carbonitriles with H₂O₂. mdpi.com This highlights the versatility of chitosan as a scaffold for various metal-based catalytic systems.
The table below summarizes the application of chitosan-based catalysts in reactions relevant to pyridazine chemistry.
| Catalyst System | Reactants | Product Type | Key Advantages | Source(s) |
| Chitosan-grafted-poly(4-vinylpyridine) (Cs-PVP) | Active methylenes, functionally substituted alkenes | Pyrans, naphthopyrans, thiopyrans | Heterogeneous, recyclable, avoids toxic bases (piperidine/pyridine). | mdpi.comnih.gov |
| Cs-PVP supported Iron (III) complex (Cs-PVP/Fe) | Methyl pyridazinyl carbonitriles, H₂O₂ | Oxidized pyridazinyl carbonitriles | Uses a green oxidant (H₂O₂), recyclable catalyst. | mdpi.com |
| Chitosan | Arylhydrazones, α,β-unsaturated nitriles | 1,4-dihydropyridazines, fused pyridazines | Green, biodegradable catalyst for [3+3] atom combination reactions. | umich.edu |
These examples underscore the potential of biomass-derived catalysts like chitosan to create more sustainable synthetic routes for pyridazine derivatives. researchgate.net
Atom Economy and Waste Minimization Strategies in Synthetic Pathways
Atom economy, a concept developed by Barry Trost, is a fundamental measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comrsc.org A high atom economy signifies a more sustainable process with minimal waste generation. This principle is crucial in the synthesis of complex molecules like pharmaceuticals and agrochemicals, where multi-step syntheses can generate significant waste.
Synthetic strategies for pyridazines, such as cycloaddition reactions, are often designed with atom economy in mind. For example, the inverse electron-demand aza-Diels-Alder reaction between a 1,2,3-triazine (B1214393) and an alkyne to form a pyridazine is highly atom-economical, as the only byproduct is a molecule of nitrogen (N₂). organic-chemistry.org Similarly, [4+2] cyclocondensation reactions, such as those used to create thiazolo[4,5-c]pyridazines, can have a significantly high atom economy. nih.gov
In contrast, classical named reactions like the Wittig or Gabriel syntheses often exhibit poor atom economy due to the formation of stoichiometric quantities of high molecular weight byproducts (e.g., triphenylphosphine (B44618) oxide or phthalic acid derivatives). rsc.org Green chemistry encourages the use of catalytic reactions over stoichiometric ones to improve atom economy.
To illustrate, consider a hypothetical synthesis of this compound. A synthetic pathway with high atom economy would maximize the incorporation of atoms from the starting materials (e.g., a chloropyridazine precursor and a nitrile source) into the final product structure, ideally through an addition or cycloaddition mechanism. Pathways involving protecting groups or leaving groups that are not incorporated into the product inherently lower the atom economy. acs.org The synthesis of acetonitrile itself from bio-ethanol and ammonia (B1221849) has been designed with a tight atom economy, where by-products are considered marketable chemicals rather than waste. unimi.it This "waste as value" approach is a key strategy in waste minimization.
Energy-Efficient Reaction Conditions (e.g., Q-tube/High-pressure reactions)
Reducing energy consumption is another pillar of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure or by using energy-efficient technologies like microwave irradiation or high-pressure reactors that can significantly shorten reaction times.
The use of a Q-Tube™ reactor, a type of sealed, high-pressure tube, has been shown to be a simple, safe, and environmentally benign method for synthesizing thiazolo[4,5-c]pyridazine derivatives. nih.gov This technology facilitates [4+2] cyclocondensation reactions at elevated temperatures (e.g., 130-170 °C), but for much shorter durations (25-30 minutes) compared to conventional heating methods. nih.govnih.gov The high pressure generated within the tube promotes the reaction, leading to high yields and applicability for gram-scale synthesis. nih.gov
The table below details the conditions for the Q-Tube synthesis of a series of thiazolo[4,5-c]pyridazines.
| Reactants | Temperature | Time | Key Advantages | Source(s) |
| 4-Thiazolidinones and 3-oxo-2-arylhydrazonopropanals | 170 °C | 25 min | High pressure, short reaction time, high atom economy, simple and safe. | nih.govnih.gov |
| 2-Chloro-N-(heteroaryl or aryl)acetamides and ammonium (B1175870) thiocyanate | 130 °C | 30 min | Efficient synthesis of reaction intermediates under high pressure. | nih.gov |
Microwave (MW) irradiation is another energy-efficient technique. In the synthesis of pyridazine-fluorine derivatives, MW heating was compared with conventional thermal heating (TH). nih.gov The MW-assisted reactions resulted in a considerable decrease in consumed energy, a five-fold reduction in the amount of solvent used, and substantially shorter reaction times. nih.gov These benefits classify such reactions as environmentally friendly. nih.gov
Electrochemical Methods for Sustainable Nitrile Transformations
Electrosynthesis offers a powerful and sustainable alternative to conventional chemical redox reactions. By using electricity as a "reagent," it often avoids the need for harsh, toxic, or expensive oxidizing and reducing agents, thereby minimizing waste and improving safety. nih.gov
Electrochemical methods can be applied to the functionalization of aromatic rings and the transformation of functional groups. For instance, an electrochemical method for the C-H amination of aromatic compounds has been developed, which proceeds without metal catalysts or harsh chemical reagents. nih.gov This method involves the oxidation of an aromatic compound in the presence of pyridine, which could be adapted for pyridazine systems. The ability to directly functionalize a C-H bond is a highly desirable green chemistry goal as it avoids pre-functionalization steps that add to waste and cost. rsc.org
Studies on the electrochemical behavior of pyridazine derivatives have shown that they are electroactive. researchgate.netresearchgate.net For example, the reduction of 3-chloro-6-methoxypyridazine (B157567) at a carbon electrode proceeds via the addition of an electron to form a radical anion, which then expels the chloride ion. researchgate.net This inherent reactivity suggests that electrochemical methods could be developed for various transformations on the this compound core, such as reduction of the chloro-substituent or modifications of the nitrile group. While direct electrochemical transformation of the nitrile on this specific compound is not widely reported, the principles of electro-organic chemistry provide a framework for developing such sustainable methods.
Future Research Directions and Emerging Avenues for 2 6 Chloropyridazin 3 Yl Acetonitrile
Exploration of Unconventional Synthetic Routes and Methodologies
The development of novel synthetic methods is crucial for efficient and sustainable chemical production. For 2-(6-chloropyridazin-3-yl)acetonitrile and its derivatives, future research will likely focus on greener and more efficient synthetic approaches.
Green Chemistry Approaches : Traditional methods for synthesizing pyridazine (B1198779) derivatives often involve hazardous reagents and solvents. rasayanjournal.co.in Future methodologies will likely incorporate principles of green chemistry to minimize environmental impact. rasayanjournal.co.intandfonline.com This includes the use of safer solvents, microwave-assisted synthesis, ultrasonic irradiation, and solvent-free reaction conditions. rasayanjournal.co.inrsc.org These techniques can lead to higher yields, shorter reaction times, and simplified purification processes. rasayanjournal.co.inrsc.org One-pot multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are particularly promising for building complex molecular architectures from simple precursors in a time-saving and atom-economical manner. rasayanjournal.co.inrsc.org
Novel Catalytic Systems : Research into new catalytic systems offers a pathway to novel transformations. While metal-free syntheses are gaining traction, the development of new metal-catalyzed reactions remains a vibrant area of research. organic-chemistry.orgorganic-chemistry.org For instance, copper- and palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, which could be applied to modify the this compound scaffold. liberty.edu The exploration of earth-abundant metal catalysts would align with the goals of sustainable chemistry.
A comparative table of conventional versus green synthetic approaches for pyridazine-like heterocycles is presented below.
| Feature | Conventional Synthesis | Green Synthesis Approaches |
| Solvents | Often uses hazardous organic solvents | Employs safer, biodegradable solvents or solvent-free conditions rasayanjournal.co.in |
| Energy | Typically requires prolonged heating | Utilizes microwave or ultrasonic energy for rapid reactions rasayanjournal.co.in |
| Efficiency | May involve multiple steps with intermediate purification | Focuses on one-pot and multicomponent reactions for higher efficiency rsc.org |
| Byproducts | Can generate significant chemical waste | Aims to minimize waste and byproducts rasayanjournal.co.in |
| Catalysts | May use stoichiometric toxic reagents | Employs catalytic amounts of recyclable or non-toxic catalysts tandfonline.com |
Development of Highly Regio- and Stereoselective Transformations
Controlling the precise spatial arrangement of atoms in a molecule is a central goal of chemical synthesis. For this compound, achieving high selectivity in its transformations is key to accessing specific, functionally optimized derivatives.
Regioselectivity : The pyridazine ring has distinct reactive sites. The chlorine atom at the C6 position is a handle for nucleophilic substitution, while the acetonitrile (B52724) group at the C3 position offers various possibilities for chemical modification. Future research will focus on developing reactions that selectively target one position over others. This can be achieved through methods like inverse-electron-demand Diels-Alder (IEDDA) reactions, which have shown high regioselectivity in the synthesis of substituted pyridazines. organic-chemistry.orgrsc.org The electronic nature of substituents on the reacting partners can be tuned to direct the outcome of the cycloaddition. rsc.org The introduction of different functionalities onto the pyridazine ring can significantly influence reactivity and regioselectivity in subsequent reactions. researchgate.net
Stereoselectivity : While this compound itself is achiral, many of its potential derivatives, particularly those with biological applications, may possess stereocenters. A significant future avenue is the development of stereoselective reactions to produce single enantiomers or diastereomers. This could involve the use of chiral catalysts, auxiliaries, or reagents to control the three-dimensional structure of the products. Asymmetric synthesis will be critical for preparing compounds for pharmacological evaluation, where different stereoisomers can have vastly different biological activities.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processes is revolutionizing the chemical and pharmaceutical industries. sci-hub.semdpi.com
Flow Chemistry : Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reaction control, and greater scalability. sci-hub.seresearchgate.net Reactions involving hazardous intermediates or highly exothermic processes can be performed more safely in a continuous flow reactor. mdpi.com The synthesis of this compound and its subsequent derivatization could be adapted to flow systems, enabling more efficient and reproducible production. acs.org For example, multi-step sequences that are cumbersome in batch can be streamlined into a single, continuous operation. uc.pt
Automated Synthesis : Integrating flow chemistry with automated platforms allows for high-throughput synthesis and screening of compound libraries. researchgate.net This approach can accelerate the discovery of new derivatives with desired properties. By varying reagents and reaction conditions in an automated fashion, a large number of analogs of this compound can be rapidly synthesized and tested, significantly speeding up the research and development cycle. researchgate.net
| Parameter | Batch Synthesis | Flow Chemistry |
| Safety | Handling of large volumes of hazardous materials can be risky. | Small reaction volumes enhance safety, especially for hazardous reactions. mdpi.com |
| Scalability | Scaling up can be challenging and may require re-optimization. | Scalability is achieved by running the system for longer periods. researchgate.net |
| Control | Less precise control over temperature and mixing. | Superior control over reaction parameters, leading to higher selectivity. mdpi.com |
| Efficiency | Can be time-consuming with multiple workup steps. | Enables multi-step synthesis in a continuous sequence, reducing time. uc.pt |
| Automation | Automation is complex. | Readily integrated with automation for high-throughput synthesis. researchgate.net |
Advanced Material Science Applications and Functionalization
The unique electronic properties of the pyridazine ring make it an attractive scaffold for the development of advanced materials. liberty.edu
Organic Electronics : Pyridazine derivatives are being explored for their potential in organic electronics, such as in organic light-emitting diodes (OLEDs). liberty.edu The electron-deficient nature of the pyridazine ring can be tuned by substituents to create materials with specific semiconducting properties. liberty.edu Future research could involve synthesizing polymers or small molecules incorporating the this compound moiety to investigate their optical and electronic characteristics.
Functional Materials : The ability of the pyridazine nitrogen atoms to coordinate with metal ions makes this scaffold a versatile ligand in coordination chemistry and for the creation of functional materials. lifechemicals.comresearchgate.net Derivatives of this compound could be designed as sensors for specific metal ions or as building blocks for metal-organic frameworks (MOFs). Furthermore, the pyridazine core has been used in the synthesis of energetic materials, an area where targeted functionalization could lead to compounds with tailored properties. researchgate.net
Predictive Computational Design of New Derivatives and Reaction Pathways
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research.
Computational Design : In silico methods can be used to design new derivatives of this compound with specific properties. Techniques like quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) modeling can predict the biological activity or material properties of virtual compounds before they are synthesized. researchgate.net Molecular docking studies can predict how a molecule might bind to a biological target, guiding the design of new potential drugs. nih.govmdpi.com
Reaction Prediction : Machine learning algorithms are being developed to predict the outcomes of chemical reactions, identify optimal reaction conditions, and even propose novel synthetic routes. researchgate.net Applying these tools to the chemistry of this compound could help researchers navigate the vast chemical space of possible derivatives more efficiently. For instance, machine learning models trained on large datasets of chemical reactions could forecast the success of a planned transformation or suggest alternative pathways. researchgate.netresearchgate.net A recent study demonstrated the use of machine learning to predict the corrosion inhibition efficiency of pyridazine compounds, showcasing the potential of these methods. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(6-Chloropyridazin-3-yl)acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution reactions. For example, reacting 6-chloropyridazine derivatives with acetonitrile precursors under basic conditions. demonstrates its use as a starting material for pyridazine derivatives, achieving yields between 25–52% by varying substituents (e.g., phenyl, chlorophenyl). Optimization involves controlling temperature (e.g., reflux in THF), stoichiometry of reagents, and using catalysts like K₂CO₃. Monitoring reaction progress via TLC and purification via column chromatography is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and nitrile group integration (e.g., δ ~3.5–5.5 ppm for acetonitrile protons) .
- IR Spectroscopy : Detection of nitrile stretches (~2240–2250 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
- Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis.
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. Using programs like SHELXL ( ) for refinement, hydrogen atoms can be geometrically fixed (C–H = 0.93–0.97 Å, N–H = 0.86 Å), and anisotropic displacement parameters analyzed. For example, details SCXRD protocols for a related indole-acetonitrile compound, highlighting data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Q. How can researchers address contradictions in reaction yields during derivative synthesis?
- Methodological Answer : Variability in yields (e.g., 25% vs. 52% in ) may stem from steric effects of substituents or competing side reactions. Strategies include:
- Computational Modeling : DFT calculations to predict transition-state energies and substituent effects.
- Byproduct Analysis : Use HPLC or GC-MS (as in ’s acetonitrile-based solutions) to identify impurities .
- Reaction Kinetics : Real-time monitoring via in-situ IR or NMR to optimize reaction time and temperature .
Q. What role does the chloropyridazinyl group play in mediating reactivity for cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl atom enhances electrophilicity at the pyridazine ring, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. highlights similar reactivity in methylpyridazine derivatives, where Pd-catalyzed coupling with aryl boronic acids proceeds efficiently. Kinetic studies (e.g., variable-temperature NMR) can elucidate activation barriers .
Methodological & Analytical Questions
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to enzymes or receptors. For instance, suggests pyridazine derivatives may target neurotransmitter receptors. Pharmacophore modeling can align the nitrile and chloropyridazinyl groups with active site residues, while QSAR studies correlate substituent effects with bioactivity .
Q. How can researchers safely handle this compound given the toxicity of nitriles?
- Methodological Answer : Follow GHS guidelines (): Use fume hoods, nitrile gloves, and eye protection. Spills should be neutralized with oxidizing agents (e.g., NaOCl) to hydrolyze cyanide groups. Storage in anhydrous, cool conditions prevents decomposition. LC-MS monitoring of degradation products is advised for stability studies .
Biological & Applied Research
Q. What assays are suitable for evaluating the fungicidal potential of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
